molecular formula C8H16O B13800565 cis-4,4-Dimethyl-3-methoxy-2-pentene

cis-4,4-Dimethyl-3-methoxy-2-pentene

Cat. No.: B13800565
M. Wt: 128.21 g/mol
InChI Key: AVLHDOWOPMFWHI-SREVYHEPSA-N
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Description

cis-4,4-Dimethyl-3-methoxy-2-pentene: is an organic compound with the molecular formula C8H16O. It is a stereoisomer of 2-pentene, characterized by the presence of a methoxy group and two methyl groups on the pentene chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4,4-Dimethyl-3-methoxy-2-pentene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 4,4-dimethyl-2-pentene with methanol in the presence of an acid catalyst. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the desired cis configuration .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation processes using specialized reactors and catalysts. The purity and yield of the product are optimized through various purification techniques, including distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: cis-4,4-Dimethyl-3-methoxy-2-pentene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

cis-4,4-Dimethyl-3-methoxy-2-pentene has several applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-4,4-Dimethyl-3-methoxy-2-pentene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with enzymes, receptors, and other biomolecules, modulating their activity and resulting in specific biological effects .

Comparison with Similar Compounds

  • cis-3,4-Dimethyl-2-pentene
  • trans-4,4-Dimethyl-2-pentene
  • 4,4-Dimethyl-2-pentyne

Comparison: cis-4,4-Dimethyl-3-methoxy-2-pentene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(Z)-3-methoxy-4,4-dimethylpent-2-ene

InChI

InChI=1S/C8H16O/c1-6-7(9-5)8(2,3)4/h6H,1-5H3/b7-6-

InChI Key

AVLHDOWOPMFWHI-SREVYHEPSA-N

Isomeric SMILES

C/C=C(/C(C)(C)C)\OC

Canonical SMILES

CC=C(C(C)(C)C)OC

Origin of Product

United States

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